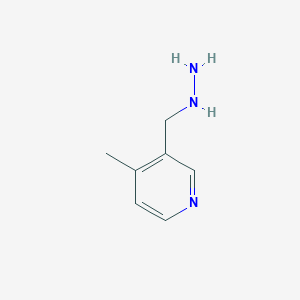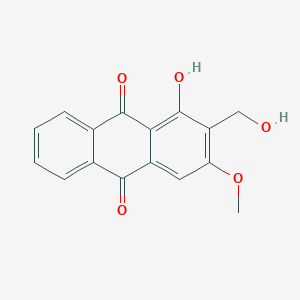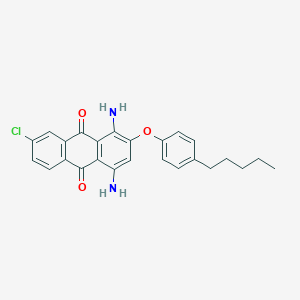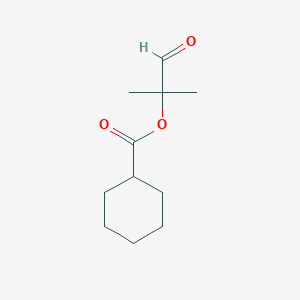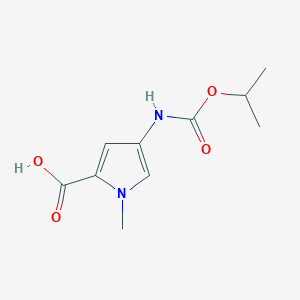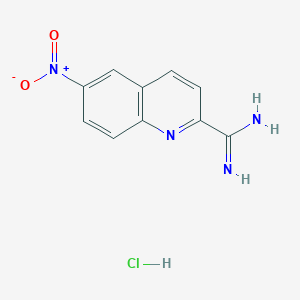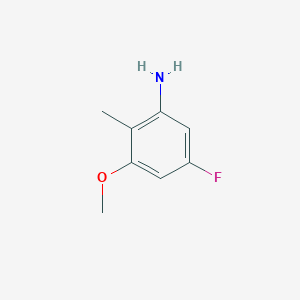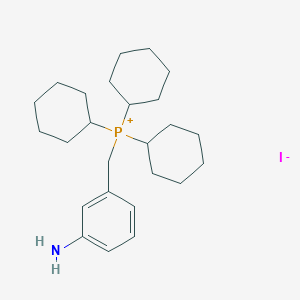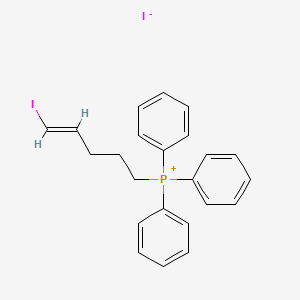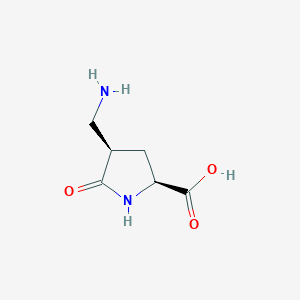
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure. This compound is particularly interesting due to its unique structure, which includes an aminomethyl group and a keto group, making it a valuable building block in organic synthesis and various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- typically involves the hydroxylation of L-proline. One common method is the use of proline hydroxylase enzymes, which catalyze the conversion of L-proline to its hydroxylated form . This process can be optimized by adjusting the fermentation medium and reaction conditions, such as temperature and pH, to achieve higher yields .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. For example, Escherichia coli can be genetically engineered to express proline hydroxylase, enabling the efficient production of hydroxylated proline derivatives . This method is advantageous due to its scalability and relatively low environmental impact compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of L-proline, which have applications in pharmaceuticals and organic synthesis .
Aplicaciones Científicas De Investigación
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- involves its incorporation into proteins and peptides, where it influences their structure and function. The compound interacts with enzymes and other proteins, affecting their activity and stability . For example, it can modulate the activity of proline hydroxylase, an enzyme involved in collagen synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of L-proline, commonly found in collagen.
Cis-4-hydroxy-L-proline: A less common isomer with similar properties.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid that mimics L-proline.
Uniqueness
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and keto groups make it a versatile intermediate in organic synthesis and a valuable tool in biochemical research .
Propiedades
Número CAS |
686287-94-5 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
Clave InChI |
WWTLSLKLBNFFCB-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)CN |
SMILES canónico |
C1C(C(=O)NC1C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



